REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([F:15])[CH:5]=[C:6]2[C:11]=1[N:10]=C(C(Br)Br)[CH:8]=[CH:7]2.[CH3:16][CH2:17][OH:18].[OH2:19]>CCO.[N+]([O-])([O-])=O.[Ag+]>[Br:1][C:2]1[CH:3]=[C:4]([F:15])[CH:5]=[C:6]2[C:11]=1[N:10]=[C:16]([C:17]([OH:19])=[O:18])[CH:8]=[CH:7]2 |f:1.2,4.5|
|
Name
|
8-Bromo-2-(dibromomethyl)-6-fluoroquinoline
|
Quantity
|
17.2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=C2C=CC(=NC12)C(Br)Br)F
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
EtOH H2O
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CCO.O
|
Name
|
|
Quantity
|
23.5 g
|
Type
|
catalyst
|
Smiles
|
[N+](=O)([O-])[O-].[Ag+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 hour, at which time all starting material
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
had been consumed
|
Type
|
CUSTOM
|
Details
|
The reaction was removed
|
Type
|
TEMPERATURE
|
Details
|
from heat
|
Type
|
FILTRATION
|
Details
|
filtered hot through a medium frit
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=C2C=CC(=NC12)C(=O)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.84 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |